Enhanced HCV NS3/4A Protease Inhibitor Potency with a CHF2 Group vs. CH3 or CF3 Analogs
A structure-activity relationship (SAR) study on tripeptidic acylsulfonamide inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease found that incorporating a difluoromethylcyclopropyl amino acid (derived from 2,2-difluorocyclopropylamine) at the P1 position significantly enhanced enzyme inhibitory potency [1]. The presence of the CHF2 moiety allows for a critical hydrogen-bond interaction with the backbone carbonyl of Leu135 of the enzyme [1].
| Evidence Dimension | Enzyme inhibitory potency (fold-change) |
|---|---|
| Target Compound Data | 13-fold more potent than the CH3 analog; 17-fold more potent than the CF3 analog |
| Comparator Or Baseline | CH3 (methyl) and CF3 (trifluoromethyl) analogs of the same inhibitor core structure |
| Quantified Difference | 13-fold increase vs. CH3; 17-fold increase vs. CF3 |
| Conditions | HCV NS3/4A protease enzyme inhibition assay, confirmed by X-ray cocrystal structure analysis |
Why This Matters
This quantitative potency advantage directly translates to a lower required dose and potentially a superior therapeutic window, making 2,2-difluorocyclopropylamine the critical and non-substitutable P1 fragment for this class of HCV inhibitors.
- [1] Savage, S. A., et al. (2018). Potent Inhibitors of Hepatitis C Virus NS3 Protease: Employment of a Difluoromethyl Group as a Hydrogen-Bond Donor. ACS Medicinal Chemistry Letters, 9(2), 128-133. View Source
